molecular formula C25H17BrN2O5 B12464567 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B12464567
M. Wt: 505.3 g/mol
InChI Key: PMZSTDAXWBUZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Bromination: Introduction of the bromine atom at the 6-position of the quinoline ring can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The carboxylate group can be introduced through esterification reactions using appropriate carboxylic acids and alcohols.

    Nitration: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Sodium ethoxide, ammonia.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro, bromo, and carboxylate groups suggests potential interactions with various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylate: Lacks the nitro and bromo substituents.

    6-Bromo-2-phenylquinoline: Lacks the nitro and carboxylate groups.

    8-Methyl-2-phenylquinoline: Lacks the nitro, bromo, and carboxylate groups.

Uniqueness

The unique combination of functional groups in 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H17BrN2O5

Molecular Weight

505.3 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C25H17BrN2O5/c1-15-10-18(26)12-20-21(13-22(27-24(15)20)16-6-3-2-4-7-16)25(30)33-14-23(29)17-8-5-9-19(11-17)28(31)32/h2-13H,14H2,1H3

InChI Key

PMZSTDAXWBUZHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.